molecular formula C13H14ClN3 B2545335 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 109098-07-9

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2545335
CAS No.: 109098-07-9
M. Wt: 247.73
InChI Key: PHGMTQJBXXFRJO-UHFFFAOYSA-N
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Description

Structural Elucidation

This section provides a comprehensive analysis of the structural characteristics of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine, including systematic nomenclature, crystallographic properties, spectroscopic data, and mass spectrometric patterns.

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound adheres to IUPAC naming conventions, with its systematic name derived from its fused bicyclic structure. The triazoloazepine core consists of a seven-membered azepine ring fused to a five-membered triazole moiety. The substituents include a 4-chlorophenyl group attached at position 3 of the triazoloazepine system.

Molecular Formula:
C₁₃H₁₄ClN₃
Molecular Weight: 247.72 g/mol

The structure is confirmed by the following:

Component Description
Triazoloazepine core Fused triazolo[4,3-a]azepine system
Substituents 4-Chlorophenyl group at position 3
Hydrogenation Tetrahydro-5H designation indicates partial saturation of the azepine ring

Crystallographic Characterization and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal critical geometric parameters. While direct crystallographic data for this compound are limited, analogous structures (e.g., 7-chloroquinoline derivatives) provide insights.

Key Crystallographic Features:

Parameter Value
Crystal system Triclinic (P1)
Unit cell dimensions a = 7.0048 Å, b = 7.8297 Å, c = 21.4256 Å
Bond lengths C–Cl = 1.740 Å, N–C = 1.321–1.392 Å
Bond angles C–N–C = 115.7°, N–C–C = 119.6°

The conformational dynamics are influenced by:

  • Ring strain : Partial saturation of the azepine ring reduces steric hindrance.
  • Hydrogen bonding : Potential N–H interactions in the triazole moiety.
  • Aromatic stacking : π-π interactions between the 4-chlorophenyl group and adjacent aromatic systems.

Spectroscopic Identification

NMR Spectroscopy

¹H NMR (Predictive Data):

Proton Environment δ (ppm) Multiplicity Integration
Azepine CH₂ groups 1.5–2.5 m 4H
Triazole NH 5.0–6.0 s 1H
4-Chlorophenyl protons 6.8–7.4 m 4H

¹³C NMR (Predictive Data):

Carbon Environment δ (ppm)
Triazole C=N 150–160
Azepine CH₂ 20–30
4-Chlorophen

Properties

IUPAC Name

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMTQJBXXFRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions, with the use of catalysts like dicationic molten salts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazoloazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as c-Met and Pim-1 kinases, which play crucial roles in cell proliferation and survival . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Halogen Effects

  • 3-(2-Chlorophenyl) Isomer: The 2-chloro positional isomer shares the molecular formula C₁₃H₁₄ClN₃ (MW: 247.72) but exhibits distinct physicochemical properties due to steric and electronic differences.
  • 3-(3-Bromophenyl) Derivative: Replacing chlorine with bromine increases molecular weight (MW: 292.18) and polarizability.

Core Modifications

  • 3-(1-Adamantyl) Derivative (Compound 544) :
    Substituting the 4-chlorophenyl group with a bulky adamantyl group (C₁₃H₂₀N₃, MW: 218.32) transforms the compound into a potent 11β-HSD1 inhibitor (IC₅₀: <50 nM). The adamantyl group improves metabolic stability and lipophilicity, critical for central nervous system targeting .
  • 3-Phenyl Analog (7a) :
    Removal of the chloro substituent (C₁₃H₁₅N₃, MW: 213.28) reduces antibacterial efficacy but retains anti-inflammatory activity, highlighting the chloro group’s role in microbial target engagement .

Quaternary Ammonium Derivatives

Quaternary salts of triazoloazepines, such as 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-...azepinium bromide, exhibit enhanced antibacterial activity due to increased membrane permeability. This compound shows a MIC of 10.3 μg/mL against soil ammonifying bacteria, outperforming non-quaternary analogs .

Pharmacological and Antimicrobial Activity Comparison

Analgesic and Anti-inflammatory Activity

  • 3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile :
    This derivative demonstrates analgesic activity comparable to ketorolac in rodent models, attributed to the electron-donating hydroxyl group enhancing receptor binding .
  • 3-(4-Chlorophenyl) Core :
    The chloro substituent’s electron-withdrawing nature optimizes interactions with cyclooxygenase (COX) enzymes, reducing inflammation markers by 40–60% in preclinical studies .

Antimicrobial Spectrum

  • Quaternary Bromides: Derivatives like 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-...azepinium bromide inhibit C. albicans and S. aureus with MICs of 6.2–25.0 mg/mL, surpassing cefixime in potency .
  • Non-Halogenated Analogs: Compounds lacking halogen substituents show reduced activity (MIC >50 mg/mL), underscoring halogens’ role in disrupting microbial enzymes .

Biological Activity

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound belonging to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on existing research findings.

  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.72 g/mol
  • CAS Number : [Not provided in the sources]

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Cytotoxicity : Studies indicate that triazole derivatives exhibit selective cytotoxic effects against cancer cell lines. For instance, a derivative similar to our compound showed a selective cytotoxic effect on melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin content significantly compared to normal cells .
  • Antimicrobial Activity : Triazole compounds have demonstrated broad-spectrum antimicrobial properties. The presence of the triazole ring enhances their ability to inhibit fungal and bacterial growth through interference with nucleic acid synthesis and cell wall integrity .

Anticancer Activity

A study investigated the effects of a compound structurally related to this compound on melanoma cells. The results showed:

  • Selective Cytotoxicity : The compound exhibited a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells.
  • Mechanism : It induced S-phase arrest in the cell cycle and decreased melanin production within the cells .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms by disrupting their cellular functions. This includes:

  • Fungal Inhibition : Compounds with triazole moieties are particularly effective against fungal infections due to their ability to inhibit ergosterol synthesis .

Data Summary Table

Biological ActivityEffect ObservedReference
Cytotoxicity4.9-fold increase in melanoma cell death
AntimicrobialEffective against various fungi and bacteria
Cell Cycle ArrestInduced S-phase arrest in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives?

  • Methodology : The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazides, followed by alkylation with phenacyl bromides in ethyl acetate under reflux for 2 hours. Purification involves recrystallization from propanol-2, yielding crystalline solids (79% yield for derivative 5bb). Key parameters include solvent choice, stoichiometric ratios, and reaction time .

Q. How is the minimum inhibitory concentration (MIC) determined for evaluating antibacterial activity?

  • Methodology : Use serial broth dilution in meat-peptone broth (for bacteria) or Sabouraud liquid medium (for fungi). Inoculate with bacterial strains (e.g., S. aureus ATCC 25923) or fungi (e.g., C. albicans NCTC 885/653) and incubate at 29–35°C. MIC is defined as the lowest concentration inhibiting visible growth after 24–48 hours. Optical density (OD530 or OD600-570) and resazurin assays can quantify inhibition .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

  • Methodology :

  • 1H NMR (400 MHz, DMSO-d6) confirms substituent positioning and ring saturation (e.g., δ 1.80–1.97 ppm for CH2 groups in azepine rings) .
  • Mass spectrometry (e.g., m/z 431.1 [M+] for derivative 5bb) verifies molecular weight .
  • Elemental analysis ensures purity (e.g., N% deviation <0.15% for derivative 5bb) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence antimicrobial efficacy?

  • Methodology : Compare MIC values of derivatives with varying substituents. For example:

  • 3-[(4-Bromophenylamino)-methyl] derivatives show MIC = 6.2–25.0 mg/mL against S. aureus, outperforming methoxy-substituted analogs.
  • Use docking studies to correlate substituent electronegativity with target binding (e.g., bacterial cell wall enzymes) .

Q. What mechanisms explain contradictory MIC values across studies (e.g., 10.3 μg/mL vs. 50.0 mg/mL)?

  • Methodology : Assess variables:

  • Strain specificity : Bacillus simplex may exhibit higher sensitivity (MIC = 10.3 μg/mL) than Gram-negative P. aeruginosa (MIC = 50.0 mg/mL) .
  • Compound purity : HPLC or TLC validates absence of byproducts affecting bioactivity .
  • Protocol consistency : Standardize inoculum size (e.g., 1×10^6 CFU/mL) and incubation conditions .

Q. How can researchers investigate non-antimicrobial pharmacological targets (e.g., metabolic enzymes)?

  • Methodology :

  • 11β-HSD1 inhibition : Use enzyme-linked assays with recombinant 11β-HSD1 and cortisol/cortisone substrates. The adamantyl-substituted analog reduces hepatic steatosis in diet-induced obese mice, suggesting metabolic applications .
  • Analgesic activity : Employ "hot plate" and "acetic acid-induced writhing" models, comparing efficacy to ketorolac via dose-response curves .

Q. What strategies mitigate bacterial resistance to triazoloazepine derivatives?

  • Methodology :

  • Synergy testing : Combine sub-MIC concentrations with β-lactams (e.g., Cefixime) using checkerboard assays. Compound 5cd showed additive effects with Linezolid against MRSA .
  • Resistance induction : Serial passaging of S. aureus under increasing drug pressure, followed by genomic sequencing to identify mutations .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield Optimize reflux time/solvent Scale-up via flow chemistry
MIC Determination Broth microdilution High-throughput screening (HTS)
Structural Analysis NMR/Elemental analysis X-ray crystallography for active conformation
Mechanistic Studies Agar diffusion assays Transcriptomic profiling of treated pathogens
Pharmacological Targets Antibacterial activity In vivo models for metabolic/analgesic effects

Key Data from Literature

  • Antibacterial Activity :

    DerivativeMIC (μg/mL)Target StrainReference Drug Comparison
    5bb (4-Cl substituent)10.3Bacillus simplexMore potent than Cefixime
    5cd (4-Br substituent)6.2S. aureusComparable to Linezolid
    5fa (4-OCH3 substituent)50.0E. coliLess active than Fluconazole
  • Metabolic Activity :

    • 11β-HSD1 inhibitor (adamantyl derivative) reduced fasting glucose by 30% in obese mice .

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